molecular formula C16H13N3O3S B2467046 (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate CAS No. 1207029-46-6

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

Cat. No.: B2467046
CAS No.: 1207029-46-6
M. Wt: 327.36
InChI Key: CKWGGQWGKMJNPE-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a chemical compound with the molecular formula C16H13N3O3S and a molecular weight of 327.36 g/mol. This compound has garnered significant attention from researchers due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves the condensation of 5-phenylisoxazole with pyrimidine-2-thiol in the presence of a suitable esterifying agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit a wide range of pharmacological activities, including antimicrobial and antifibrotic properties.

    5-Amino-pyrazoles: These compounds are versatile synthetic building blocks used in the synthesis of various heterocyclic scaffolds with significant biological activities.

Uniqueness

(5-Phenylisoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is unique due to its combination of the isoxazole and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse applications in scientific research and industry.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(11-23-16-17-7-4-8-18-16)21-10-13-9-14(22-19-13)12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWGGQWGKMJNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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